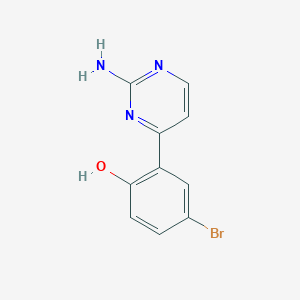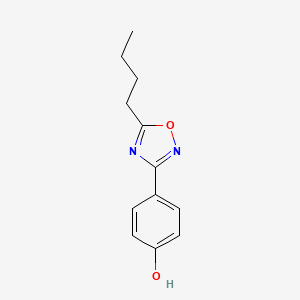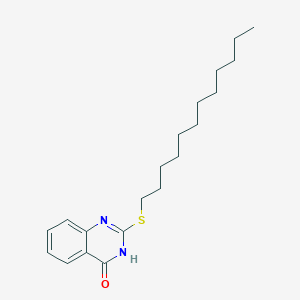
2-dodecylsulfanyl-3H-quinazolin-4-one
Overview
Description
“2-dodecylsulfanyl-3H-quinazolin-4-one” is a chemical compound with the molecular formula C20H30N2OS and a molecular weight of 346.5 g/mol. It is a type of quinazolinone, a class of organic compounds that are known for their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, often involves the reaction of 2-amino benzamide with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an effective oxidant . The reaction proceeds through a radical approach with DMSO as one carbon source .
Molecular Structure Analysis
Quinazolin-4(3H)-ones are important subunits of a broad variety of synthetic pharmaceuticals, natural products, and biologically active drug molecules . They exhibit various biological activities such as anticancer, antihypertensive, anti-inflammatory, anti-depression, anti-lipid accumulation, anti-cerebral palsy, etc .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones, including “2-dodecylsulfanyl-3H-quinazolin-4-one”, have been found to exhibit a wide range of biological activities, including both cholinesterase inhibition and anti-inflammatory activities . They have been synthesized as novel multifunctional anti-AD agents .
Scientific Research Applications
Multi-Kinase Inhibition for Cancer Therapy
This compound has been studied for its potential as a multi-kinase inhibitor . Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancers. By inhibiting multiple kinases, this compound could potentially treat multi-genic diseases like cancer . It has shown promising results against various cancer cell lines, indicating broad-spectrum anti-cancer activities.
Apoptosis Induction in Cancer Cells
Apart from inhibiting kinases, this compound has been found to induce apoptosis, which is the programmed cell death crucial for eliminating cancer cells . This dual action makes it a potent candidate for cancer treatment, as it can both halt cancer cell growth and trigger their destruction.
Safety Profile and Selectivity
An important aspect of any therapeutic agent is its safety profile. This compound exhibited lower toxicity in normal human cells compared to cancer cells, suggesting a good safety profile . This selectivity is vital for reducing side effects during cancer treatment.
Antimicrobial Activity
Quinazolinone derivatives, including this compound, have shown antimicrobial properties . This opens up possibilities for its use in treating infections, especially in an era where antibiotic resistance is a growing concern.
Antimalarial Potential
The compound’s structure is similar to other quinazolinones that have demonstrated antimalarial activity . This suggests that it could be developed into a new class of antimalarial drugs, which is critical given the resistance to current treatments.
Anticonvulsant Properties
Quinazolinones have historically been associated with anticonvulsant effects . This compound could be explored for its potential to prevent or reduce the frequency of seizures in neurological disorders.
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to diseases. The anti-inflammatory properties of this compound could be harnessed to develop treatments for such conditions .
Kinase Inhibitory Activities for Targeted Therapies
The compound’s ability to inhibit specific kinases could be utilized in targeted therapies . By focusing on particular pathways involved in disease progression, treatments could become more effective and personalized.
Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects . They are known to interact with various cellular targets, such as tubulin , which plays a central role in mitosis .
Mode of Action
Quinazolinone derivatives have been reported to inhibit biofilm formation in pseudomonas aeruginosa . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit the quorum sensing system in pseudomonas aeruginosa , which is a communication system that bacteria use to coordinate group behaviors.
Result of Action
Quinazolinone derivatives have been reported to exhibit broad-spectrum cytotoxic activities against various human cancer cell lines .
Future Directions
properties
IUPAC Name |
2-dodecylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-8-9-10-13-16-24-20-21-18-15-12-11-14-17(18)19(23)22-20/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYAAWTHSXLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dodecylsulfanyl)-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
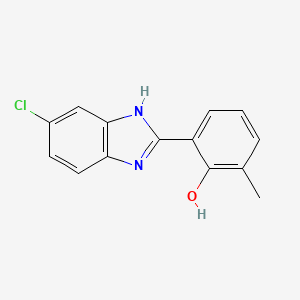
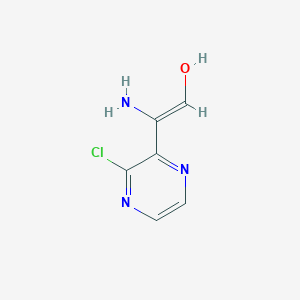
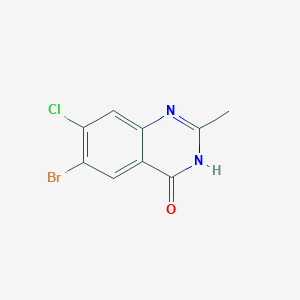
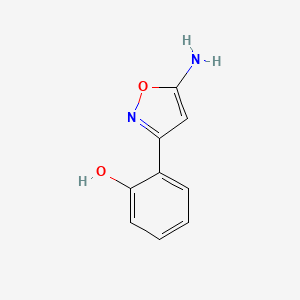
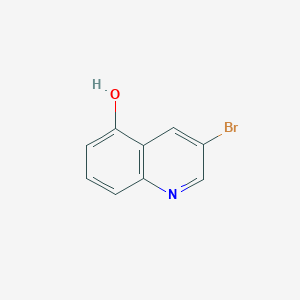
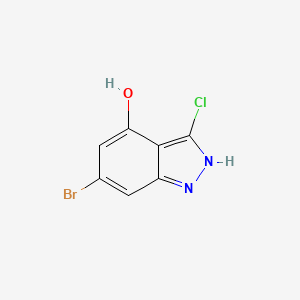
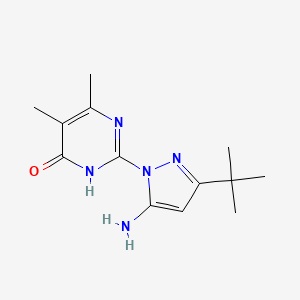
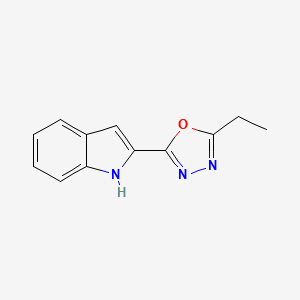
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)
